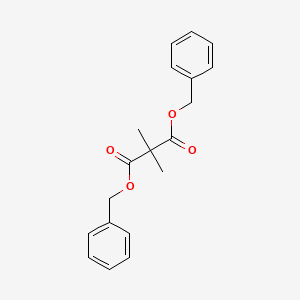![molecular formula C8H6O2 B14624601 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- CAS No. 56614-08-5](/img/structure/B14624601.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-3,7-diene-2,5-dione, cis- is an organic compound with the molecular formula C8H8O2 It is a bicyclic compound featuring a unique structure that includes two fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of butadiene with maleic anhydride can yield the desired bicyclic compound . The reaction typically requires heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
科学研究应用
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- involves its reactivity towards various chemical reagents. The compound’s bicyclic structure makes it susceptible to ring-opening reactions, which can lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
相似化合物的比较
Similar Compounds
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- is unique due to its specific ring structure and the presence of two ketone groups.
属性
CAS 编号 |
56614-08-5 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
(1S,6R)-bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H/t5-,6+ |
InChI 键 |
ZWSJOIUWKUSEAF-OLQVQODUSA-N |
手性 SMILES |
C1=C[C@H]2[C@@H]1C(=O)C=CC2=O |
规范 SMILES |
C1=CC2C1C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
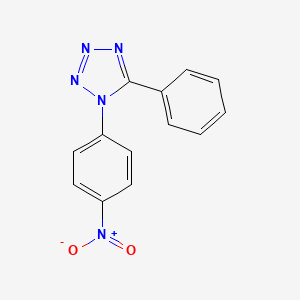
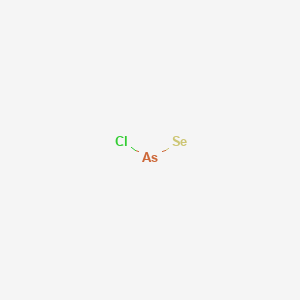
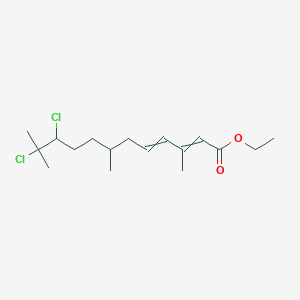

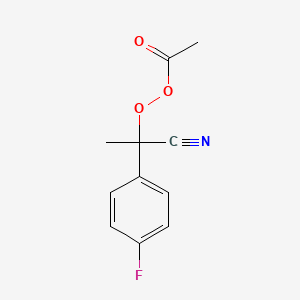
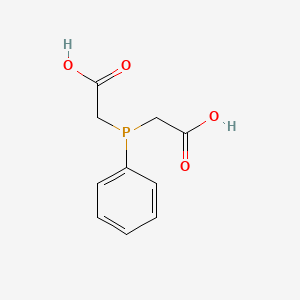
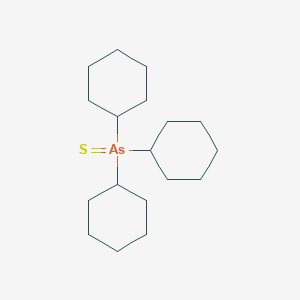
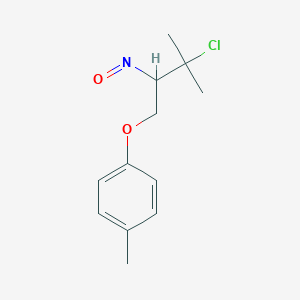
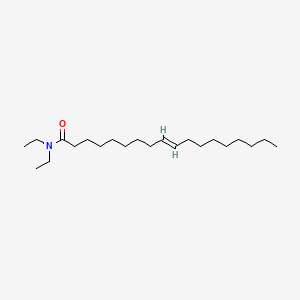

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
